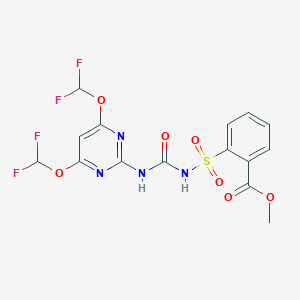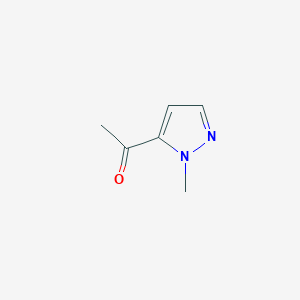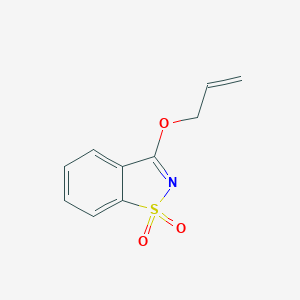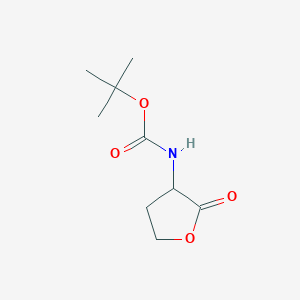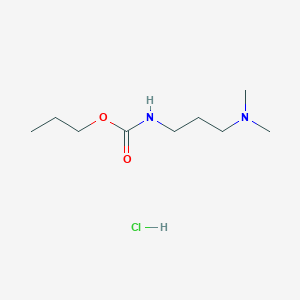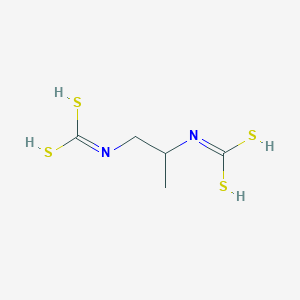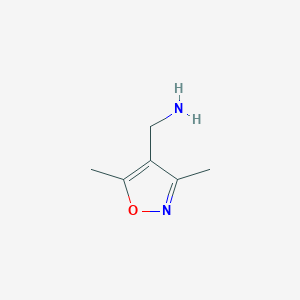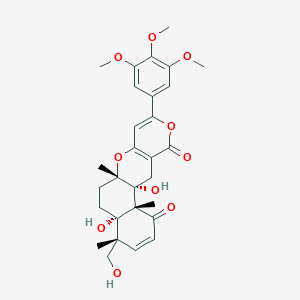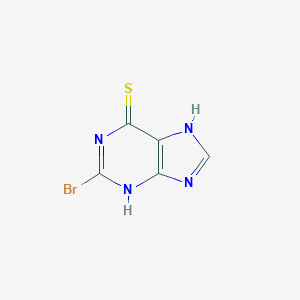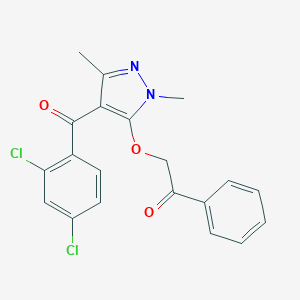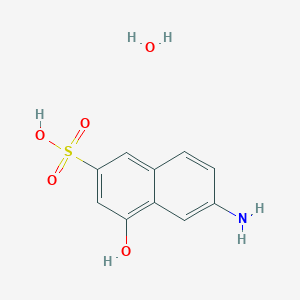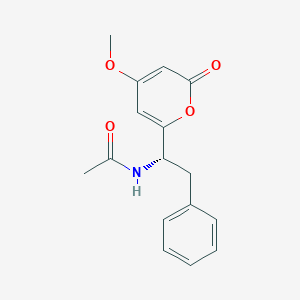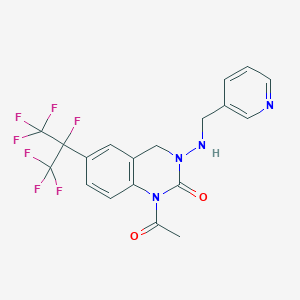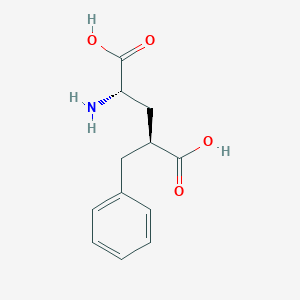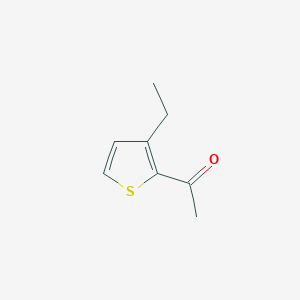
2-Acetyl-3-ethylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-ethylthiophene (AET) is an organic compound that belongs to the class of thioesters. It is a yellow liquid with a strong odor and is commonly used as a flavoring agent in food products. AET is also used in the fragrance industry to produce a variety of scents. In recent years, AET has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3-ethylthiophene is not fully understood. However, studies have suggested that 2-Acetyl-3-ethylthiophene may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-Acetyl-3-ethylthiophene has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Acetyl-3-ethylthiophene can exert various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and promoting apoptosis in cancer cells. 2-Acetyl-3-ethylthiophene has also been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-3-ethylthiophene has several advantages in lab experiments, including its low toxicity and easy synthesis. However, 2-Acetyl-3-ethylthiophene also has some limitations, including its strong odor, which can make it difficult to work with, and its instability in the presence of air and light.
Orientations Futures
There are several future directions for research on 2-Acetyl-3-ethylthiophene. One area of interest is the development of 2-Acetyl-3-ethylthiophene-based drugs for the treatment of various diseases. Another area of interest is the investigation of the potential synergistic effects of 2-Acetyl-3-ethylthiophene with other compounds, such as curcumin and resveratrol. Additionally, further studies are needed to fully understand the mechanism of action of 2-Acetyl-3-ethylthiophene and its potential therapeutic applications.
Méthodes De Synthèse
2-Acetyl-3-ethylthiophene can be synthesized through various methods, including the reaction of ethylthiophene with acetyl chloride in the presence of a catalyst. Another method involves the reaction of 2-acetylthiophene with ethylmagnesium bromide in the presence of a copper catalyst.
Applications De Recherche Scientifique
2-Acetyl-3-ethylthiophene has been studied for its potential therapeutic applications in various medical fields. Studies have shown that 2-Acetyl-3-ethylthiophene possesses antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
129633-77-8 |
|---|---|
Nom du produit |
2-Acetyl-3-ethylthiophene |
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
1-(3-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-3-7-4-5-10-8(7)6(2)9/h4-5H,3H2,1-2H3 |
Clé InChI |
NDNOTRITAYFXEI-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)C(=O)C |
SMILES canonique |
CCC1=C(SC=C1)C(=O)C |
Synonymes |
Ethanone, 1-(3-ethyl-2-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



